Hydroxy tosyloxy iodobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

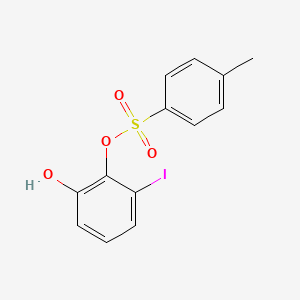

Hydroxy tosyloxy iodobenzene is a useful research compound. Its molecular formula is C13H11IO4S and its molecular weight is 390.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

2.1. Synthesis of Diaryliodonium Salts

One of the prominent applications of HTIB is in the synthesis of diaryliodonium salts, which are valuable intermediates in organic synthesis. A study demonstrated that HTIB could effectively oxidize thiophenes to form thienyliodonium salts with high yields, utilizing fluoroalcohol solvents to enhance reaction rates . These salts are crucial for applications in photolithography and as photoacid generators in cationic polymerization .

| Reaction Type | Substrate | Product | Yield (%) |

|---|---|---|---|

| HTIB with Thiophenes | Various Thiophenes | Thienyliodonium Salts | Excellent |

| HTIB with Enol Esters | Aromatic Enol Esters | α-Tosyloxy Ketones | High |

2.2. Oxidative Hydrolysis and α-Tosyloxylation

HTIB has also been employed in the oxidative hydrolysis of haloalkenes, leading to the formation of α-halo ketones via a release-and-catch mechanism . This method allows for the conversion of enol esters into α-tosyloxy ketones efficiently, demonstrating HTIB's broad substrate compatibility.

| Reaction Type | Substrate Type | Product | Yield (%) |

|---|---|---|---|

| Oxidative Hydrolysis | Haloalkenes | α-Halo Ketones | Variable |

| α-Tosyloxylation | Enol Esters | α-Tosyloxy Ketones | High |

3.1. Application in Polymer Chemistry

In a notable case study, HTIB was utilized as a key reagent in the development of a novel metal-free oxidative cross-biaryl coupling method involving heteroaromatic compounds . This methodology not only simplified the synthesis process but also enhanced the efficiency of producing complex organic materials used in polymer chemistry.

3.2. Drug Release Mechanisms

Recent research explored using HTIB in mechanochemical drug release systems, where it facilitated controlled release through disulfide scission mechanisms within polymer matrices . This application highlights HTIB's potential beyond traditional organic synthesis, paving the way for innovative drug delivery systems.

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of HTIB in oxidation reactions?

HTIB is widely used for oxidative aromatization and functional group transformations. For example, it efficiently converts Hantzsch 1,4-dihydropyridines to pyridines under solvent-free or solid-state conditions, achieving yields >85% in 2–4 hours . It also oxidizes 2'-hydroxychalcone analogues to cis-3-hydroxychromanones, which can be hydrolyzed to trans-isomers using acidic or basic conditions .

Q. How does HTIB mediate α-tosyloxylation of ketones?

HTIB reacts with ketones via electrophilic activation of the α-carbon, forming α-tosyloxy ketones. A solvent-free protocol (60°C, 1–3 hours) significantly reduces reaction time compared to traditional methods (e.g., 12 hours in MeCN) . This method is compatible with aromatic and aliphatic ketones, with yields ranging from 70–95% .

Q. What is the role of HTIB in stereoselective glycosylation?

HTIB enables oxidative glycosylation of anomeric stannanes with alcohols or carboxylic acids. Using Zn(OTf)₂ as a catalyst in CH₂Cl₂, stereoselectivity is controlled by the reagent’s electrophilic iodine center, producing β-linked glycosides with >90% diastereomeric excess in some cases .

Q. How is HTIB synthesized, and what are its stability considerations?

HTIB is prepared by reacting iodobenzene with peracetic acid to form iodobenzene diacetate, followed by treatment with p-toluenesulfonic acid. The reagent is moisture-sensitive and should be stored under inert conditions. Decomposition pathways include hydrolysis to iodobenzene and tosic acid .

Advanced Research Questions

Q. How can solvent-free conditions improve HTIB-mediated reactions?

Solvent-free protocols enhance reaction efficiency by reducing diffusion barriers. For α-tosyloxylation, solvent-free systems at 60°C achieve completion in 1–3 hours (vs. 12 hours in MeCN) with minimal byproducts. This method also simplifies purification, as excess HTIB decomposes into benign byproducts (e.g., iodobenzene) .

Q. What strategies address low yields in HTIB-mediated oxidations of sterically hindered substrates?

Steric hindrance can slow electrophilic activation. Strategies include:

- Using ionic liquid-supported HTIB to increase reagent accessibility (yields improve by 15–20%) .

- Adding catalytic Brønsted acids (e.g., p-TsOH) to stabilize transition states .

- Optimizing stoichiometry (e.g., 1.2–1.5 equiv HTIB for bulky ketones) .

Q. How does HTIB compare to other hypervalent iodine reagents in dihydropyridine aromatization?

HTIB outperforms iodobenzene diacetate (IBD) in solid-state reactions, achieving 90–95% yields vs. 75–85% with IBD. HTIB’s tosyloxy group enhances electrophilicity, enabling faster kinetics and milder conditions (room temperature vs. 60°C for IBD) .

Q. What analytical methods identify byproducts in HTIB-mediated halogenations?

Byproducts like α,β-unsaturated ketones or over-oxidized species can form during iodinations. Techniques include:

- LC-MS : Detects low-abundance intermediates (e.g., iodonium adducts).

- ¹H NMR : Monitors regioselectivity via coupling constants (e.g., Z/E ratios in α-haloenones) .

- TLC with iodine staining : Visualizes polar byproducts (e.g., tosic acid) .

Q. How is HTIB used in electrophilic halogenation of propargyl alcohols?

HTIB acts as a co-catalyst with N-halosuccinimides (NXS) for α- or β-halogenation. For example, HTIB/NIS in MeOH at 25°C yields (Z)-α-iodoenones (60–75% yield). AgBF₄ additives improve bromination efficiency by stabilizing halonium intermediates .

Q. What safety protocols are critical for handling HTIB?

HTIB is a strong oxidizer and irritant. Key precautions:

- Use anhydrous solvents (e.g., CH₂Cl₂) to prevent hydrolysis.

- Avoid contact with reducing agents (risk of exothermic decomposition).

- Conduct reactions in fume hoods with PPE (gloves, goggles) .

Q. Contradictions and Methodological Insights

- Solvent Dependency : While advocates solvent-free conditions for speed, emphasizes CH₂Cl₂ for stereochemical control in glycosylation. Researchers must balance efficiency vs. selectivity based on substrate .

- Catalyst Compatibility : HTIB with ionic liquids improves recyclability but may reduce reactivity for electron-deficient substrates .

Properties

Molecular Formula |

C13H11IO4S |

|---|---|

Molecular Weight |

390.20 g/mol |

IUPAC Name |

(2-hydroxy-6-iodophenyl) 4-methylbenzenesulfonate |

InChI |

InChI=1S/C13H11IO4S/c1-9-5-7-10(8-6-9)19(16,17)18-13-11(14)3-2-4-12(13)15/h2-8,15H,1H3 |

InChI Key |

FSXLZUKMPRDBFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2I)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.